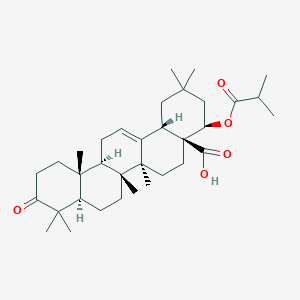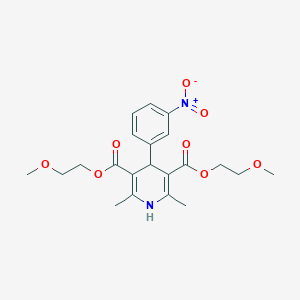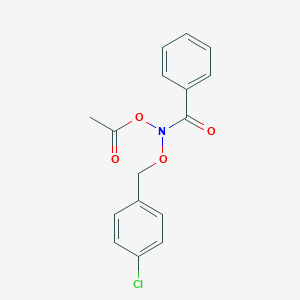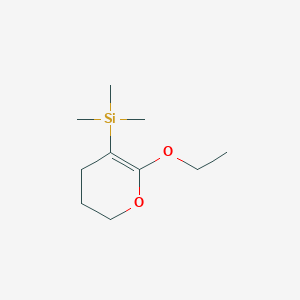
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is a chemical compound that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 195.32 g/mol.
Wirkmechanismus
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) reacts with various compounds through the trimethylsilyl group. The trimethylsilyl group can protect functional groups from unwanted reactions and improve the reactivity of the compound. Silane can also be used to introduce the trimethylsilyl group to compounds, which can improve their stability and reactivity.
Biochemical and Physiological Effects:
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in lab experiments is its ability to protect functional groups from unwanted reactions. It can also improve the reactivity and stability of compounds. However, one limitation is that it can be expensive and difficult to synthesize.
Zukünftige Richtungen
There are several future directions for the use of silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for silane in organic synthesis. Additionally, the use of silane as a protecting group for alcohols and amines could be further investigated.
Synthesemethoden
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is synthesized by reacting 3,4-dihydro-2H-pyran-5-carbaldehyde with trimethylsilyl chloride and sodium ethoxide in the presence of a catalyst such as tetra-n-butylammonium fluoride. The resulting product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl-(9CI) is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce the trimethylsilyl group to various compounds, which can improve their stability and reactivity. Silane can also be used as a protecting group for alcohols and amines during chemical reactions.
Eigenschaften
CAS-Nummer |
126875-56-7 |
|---|---|
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
(6-ethoxy-3,4-dihydro-2H-pyran-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-5-11-10-9(13(2,3)4)7-6-8-12-10/h5-8H2,1-4H3 |
InChI-Schlüssel |
IHJGAUXLNWGKLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCCO1)[Si](C)(C)C |
Kanonische SMILES |
CCOC1=C(CCCO1)[Si](C)(C)C |
Synonyme |
Silane, (6-ethoxy-3,4-dihydro-2H-pyran-5-yl)trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



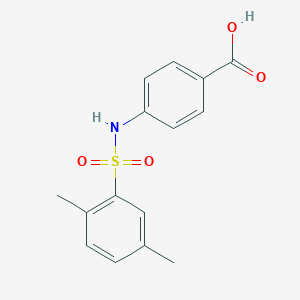
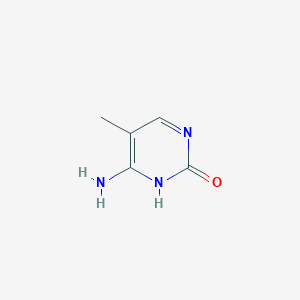
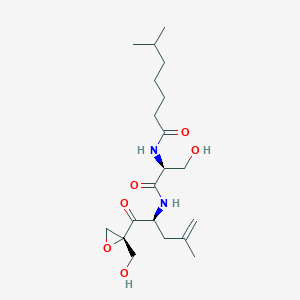
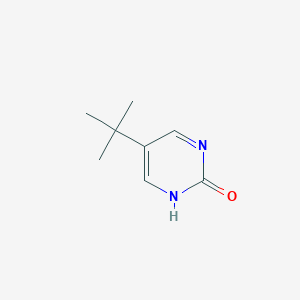
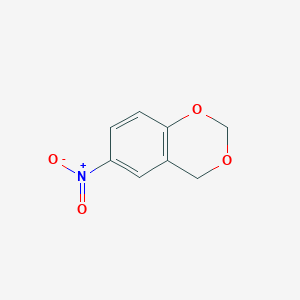
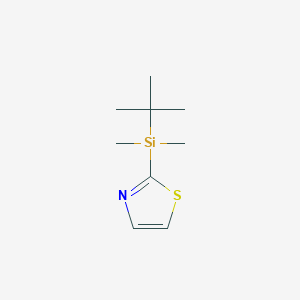
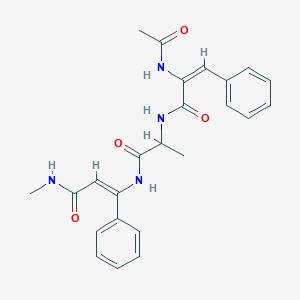
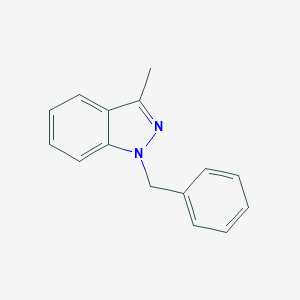
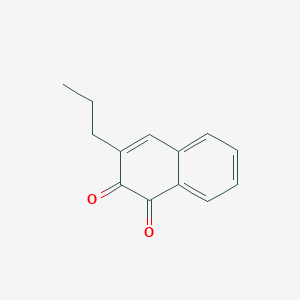
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

